(7Z,9E)-Dodecadienyl acetate

Description

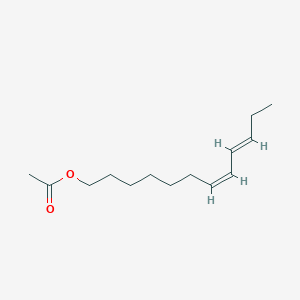

Structure

2D Structure

Properties

IUPAC Name |

[(7Z,9E)-dodeca-7,9-dienyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-7H,3,8-13H2,1-2H3/b5-4+,7-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRZUAWETKPZJO-DEQVHDEQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CCCCCCCOC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C\CCCCCCOC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058267 |

Source

|

| Record name | (E,Z)-7,9-Dodecadienyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55774-32-8 |

Source

|

| Record name | (E,Z)-7,9-Dodecadien-1-yl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55774-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,9-Dodecadienyl acetate, (7Z,9E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055774328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E,Z)-7,9-Dodecadienyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7Z,9E)-dodecadienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,9-DODECADIENYL ACETATE, (7Z,9E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09I14RG2HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Synthesis of a Viticultural Enigma: The (7Z,9E)-Dodecadienyl Acetate Biosynthesis Pathway in Lobesia botrana

A Technical Guide for Researchers and Drug Development Professionals

The European grapevine moth, Lobesia botrana, poses a significant threat to viticulture worldwide. A key mediator of its reproductive success is the female-produced sex pheromone, with (7Z,9E)-dodecadienyl acetate (B1210297) being the major, highly specific component that attracts male moths. Understanding the intricate biochemical cascade that leads to the synthesis of this molecule is paramount for developing novel, targeted, and environmentally benign pest management strategies. This technical guide provides an in-depth exploration of the (7Z,9E)-dodecadienyl acetate biosynthesis pathway in L. botrana, summarizing key enzymatic players, experimental evidence, and detailed methodologies for the scientific community.

The Biosynthetic Blueprint: From Fatty Acid Precursor to Pheromone

The biosynthesis of this compound in Lobesia botrana is a multi-step process originating from common fatty acid metabolism and culminating in a species-specific pheromone molecule. The pathway involves a sequence of desaturation, chain shortening, a second desaturation, reduction, and finally, acetylation. While significant progress has been made in elucidating this pathway, some enzymatic steps, particularly the introduction of the E7 double bond, remain an active area of research.

The proposed biosynthetic pathway, based on in vivo labeling experiments and transcriptome analysis of female pheromone glands, is as follows:

-

Δ11 Desaturation: The pathway initiates with the desaturation of tetradecanoic acid (a C14 saturated fatty acid) by a Δ11-desaturase to produce (Z)-11-tetradecenoic acid.[1][2][3][4][5]

-

Chain Shortening: Subsequently, (Z)-11-tetradecenoic acid undergoes chain shortening, a process likely mediated by acyl-CoA oxidases, to yield (Z)-9-dodecenoic acid (a C12 mono-unsaturated fatty acid).[1][2][3][4][5]

-

Δ7 Desaturation (Elusive): A critical and yet to be definitively identified Δ7-desaturase introduces a second double bond at the 7th position of (Z)-9-dodecenoic acid, resulting in the formation of (7Z,9E)-dodecadienoic acid. The specific enzyme responsible for this step has not been functionally characterized despite the screening of numerous candidate desaturases.[1][2][3][4][5]

-

Reduction: The resulting di-unsaturated fatty acid is then reduced to its corresponding alcohol, (7Z,9E)-dodecadien-1-ol, by a fatty acyl-CoA reductase.

-

Acetylation: In the final step, an acetyltransferase catalyzes the esterification of the alcohol with an acetyl group, yielding the final active pheromone component, this compound.[1] The gene encoding this acetyltransferase in L. botrana has not yet been characterized.[1]

Key Enzymatic Players and Their Functional Characterization

Transcriptome analysis of the female pheromone glands of L. botrana has identified a suite of candidate genes potentially involved in pheromone biosynthesis, including fatty acyl desaturases, fatty acyl reductases, acyl-CoA oxidases, and fatty acid synthases.[1][2][3][4][5] Functional characterization of some of these enzymes has provided direct evidence for their roles in the pathway.

| Enzyme Class | Candidate Gene(s) | Substrate | Product | Experimental System | Reference |

| Δ11-Desaturase | Lbo_PPTQ | Tetradecanoic acid | (Z)-11-Tetradecenoic acid | Yeast & Sf9 insect cells | [1][2][3] |

| Acyl-CoA Oxidase | Lbo_31670, Lbo_49602 | (Z)-11-Tetradecenoic acid | (Z)-9-Dodecenoic acid | Yeast & Sf9 insect cells | [1][3] |

| Δ7-Desaturase | Elusive | (Z)-9-Dodecenoic acid | (7Z,9E)-Dodecadienoic acid | - | [1][2][3] |

| Fatty Acyl Reductase | Multiple candidates identified | (7Z,9E)-Dodecadienoic acid | (7Z,9E)-Dodecadien-1-ol | - | [1][2][3] |

| Acetyltransferase | Not yet characterized | (7Z,9E)-Dodecadien-1-ol | This compound | - | [1] |

Table 1: Functionally Characterized and Putative Enzymes in the this compound Biosynthesis Pathway of Lobesia botrana

Experimental Protocols

The elucidation of this biosynthetic pathway has relied on a combination of classical biochemical techniques and modern molecular biology approaches.

In Vivo Deuterium (B1214612) Labeling Experiments

This technique is crucial for tracing the metabolic fate of precursor molecules within the living organism.

Protocol:

-

Preparation of Labeled Precursors: Deuterium-labeled fatty acids, such as [14,14,14-²H₃] tetradecanoic acid (D₃-14:acid) and (Z)-9-[12,12,12-²H₃] dodecenoic acid (D₃-Z9–12:acid), are synthesized or commercially acquired.[1]

-

Topical Application: A solution of the labeled precursor in a suitable solvent (e.g., hexane) is topically applied to the pheromone glands of female L. botrana moths.

-

Incubation: The moths are kept for a defined period (e.g., 24 hours) to allow for the metabolic conversion of the labeled precursor.

-

Pheromone Extraction: The pheromone glands are excised and extracted with a non-polar solvent like hexane.

-

Analysis by GC-MS: The extract is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the deuterium-labeled pheromone components and intermediates. The presence of the deuterium label in the final pheromone product confirms its origin from the applied precursor.[1]

Pheromone Gland Transcriptome Analysis

This high-throughput sequencing approach allows for the identification of genes that are actively expressed in the pheromone gland, providing a list of candidate genes for the biosynthetic enzymes.

Protocol:

-

RNA Extraction: Total RNA is extracted from the pheromone glands of female moths using standard protocols (e.g., TRIzol reagent).

-

Library Preparation and Sequencing: An mRNA-seq library is constructed from the extracted RNA and sequenced using a next-generation sequencing platform (e.g., Illumina).

-

De Novo Assembly and Annotation: The sequencing reads are assembled into contigs, and these are annotated by comparing their sequences against public databases (e.g., NCBI non-redundant protein database) to identify putative functions of the encoded proteins, including desaturases, reductases, etc.[1][2][3]

Functional Characterization of Candidate Genes in Heterologous Systems

To confirm the function of candidate enzymes, their genes are expressed in a host organism that does not naturally produce the pheromone components.

Protocol (Yeast Expression System):

-

Gene Cloning: The open reading frame of the candidate gene is amplified by PCR from pheromone gland cDNA and cloned into a yeast expression vector.

-

Yeast Transformation: The expression vector is transformed into a suitable strain of Saccharomyces cerevisiae.

-

Substrate Feeding: The transformed yeast culture is supplemented with the putative fatty acid substrate (e.g., tetradecanoic acid for a desaturase).

-

Lipid Extraction and Analysis: After a period of incubation, the yeast cells are harvested, and the total lipids are extracted. The fatty acid composition is analyzed by GC-MS to detect the presence of the expected product, confirming the enzymatic activity of the expressed protein.[1][3]

Visualizing the Pathway and Workflows

Biosynthesis Pathway of this compound

Caption: Proposed biosynthesis pathway of this compound in Lobesia botrana.

Experimental Workflow for Gene Function Identification

Caption: A generalized workflow for the identification and functional characterization of genes involved in pheromone biosynthesis.

Future Directions and Implications for Pest Management

The elucidation of the this compound biosynthesis pathway in Lobesia botrana opens up exciting avenues for the development of next-generation pest control strategies. The identification of the elusive Δ7-desaturase is a critical next step, as this enzyme represents a highly specific target.

Potential applications include:

-

Metabolic Engineering: The identified genes can be used to engineer microorganisms or plants to produce the pheromone components in a cost-effective and sustainable manner, providing a ready source for mating disruption applications.[6]

-

Gene Silencing (RNAi): Targeting the expression of key biosynthetic genes, such as the desaturases, through RNA interference could disrupt pheromone production in female moths, thereby reducing their mating success.

-

Inhibitor Screening: The enzymes in the pathway, particularly the species-specific ones, can be used as targets for screening small molecule inhibitors that could act as "anti-pheromones," disrupting chemical communication.

References

- 1. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portal.research.lu.se [portal.research.lu.se]

- 3. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving increment 11 Desaturation and an Elusive increment 7 Desaturase [diva-portal.org]

- 6. academic.oup.com [academic.oup.com]

Unveiling the Architects of Attraction: A Technical Guide to Identifying Desaturase Enzymes in Pheromone Production

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Abstract

The biosynthesis of species-specific pheromones in many insects, particularly moths, is a finely tuned process heavily reliant on the enzymatic activity of fatty acyl-CoA desaturases. These enzymes introduce unsaturation at specific positions and geometries within fatty acid precursors, generating the vast diversity of chemical signals crucial for mating. Understanding the identity and function of these desaturases is paramount for deciphering the evolution of chemical communication and for developing novel, species-specific pest management strategies. This in-depth technical guide provides a comprehensive overview of the methodologies employed to identify, characterize, and validate the function of desaturase enzymes in pheromone production. It consolidates detailed experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to serve as a practical resource for researchers in chemical ecology, biochemistry, and drug development.

Introduction to Desaturases in Pheromone Biosynthesis

Insect sex pheromones are often derived from fatty acids through a series of enzymatic modifications, including desaturation, chain shortening (or elongation), reduction, and acetylation or oxidation.[1] Acyl-CoA desaturases (FADs) are key players in this process, catalyzing the formation of double bonds in the fatty acyl chain.[2][3] The remarkable diversity of moth pheromones is largely attributed to the evolution of desaturases with novel substrate specificities and the ability to introduce double bonds at various positions (e.g., Δ5, Δ9, Δ11) and in different configurations (Z or E).[2][4]

The identification of these enzymes typically involves a multi-step process that begins with the isolation of candidate genes from the pheromone gland, followed by functional characterization through heterologous expression, and culminating in in vivo validation of their role in pheromone biosynthesis.

Experimental Workflow for Desaturase Identification and Characterization

The overall workflow for identifying and characterizing desaturase enzymes involved in pheromone production is a systematic process that integrates molecular biology, biochemistry, and functional genomics. The following diagram outlines the key stages of this workflow.

Caption: Experimental workflow for desaturase identification.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of desaturase enzymes.

Cloning of Desaturase Genes from Pheromone Glands

The initial step is to obtain the full-length coding sequence of the putative desaturase gene from the insect's pheromone gland.

3.1.1. RNA Extraction and cDNA Synthesis

High-quality RNA is essential for successful downstream applications.

-

Protocol: RNA Extraction

-

Dissect pheromone glands from virgin female insects at the peak of pheromone production.

-

Immediately freeze the glands in liquid nitrogen to prevent RNA degradation.

-

Homogenize the frozen tissue (typically 10-50 glands) in 1 mL of TRIzol reagent.[5]

-

Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 5-10 minutes.[6]

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.[6]

-

Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding 500 µL of isopropanol.[6]

-

Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.[6]

-

Wash the RNA pellet with 1 mL of 75% ethanol.

-

Air-dry the pellet and resuspend in RNase-free water.

-

Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

-

-

Protocol: cDNA Synthesis

-

Use a commercial cDNA synthesis kit (e.g., SuperScript III First-Strand Synthesis System) following the manufacturer's instructions.

-

Typically, 1-5 µg of total RNA is used as a template with an oligo(dT) primer to synthesize the first-strand cDNA.

-

3.1.2. Degenerate PCR

Degenerate PCR is used to amplify a conserved region of the desaturase gene using primers designed based on conserved amino acid motifs found in known insect desaturases.

-

Protocol: Degenerate PCR

-

Design degenerate primers targeting conserved histidine box motifs common to fatty acid desaturases.

-

Set up a PCR reaction with the synthesized pheromone gland cDNA as a template.

-

Use a touchdown PCR program to increase specificity. An example program:

-

94°C for 3 min

-

10 cycles of: 94°C for 30s, 60°C for 30s (-1°C/cycle), 72°C for 1 min

-

30 cycles of: 94°C for 30s, 50°C for 30s, 72°C for 1 min

-

72°C for 7 min

-

-

Analyze the PCR products on an agarose gel. Excise and purify the band of the expected size.

-

Clone the purified PCR product into a TA cloning vector and sequence multiple clones.

-

3.1.3. Rapid Amplification of cDNA Ends (RACE)-PCR

RACE-PCR is employed to obtain the 5' and 3' ends of the cDNA sequence, using the sequence information from the degenerate PCR product.

-

Protocol: RACE-PCR

-

Use a commercial RACE kit (e.g., SMARTer RACE 5'/3' Kit) following the manufacturer's protocol.

-

For 5' RACE, synthesize first-strand cDNA using a gene-specific antisense primer.

-

For 3' RACE, synthesize first-strand cDNA using a modified oligo(dT) primer provided in the kit.

-

Perform PCR using a gene-specific primer and a universal primer that binds to the tail added during cDNA synthesis.

-

Clone and sequence the RACE-PCR products to obtain the full-length cDNA sequence.

-

Heterologous Expression in Saccharomyces cerevisiae

To functionally characterize the cloned desaturase, its protein is expressed in a host system that does not produce the fatty acids of interest, such as the yeast Saccharomyces cerevisiae. The pYES2 vector is commonly used for inducible expression in yeast.[7][8]

3.2.1. Cloning into Yeast Expression Vector

-

Protocol: Cloning into pYES2

-

Amplify the full-length open reading frame (ORF) of the desaturase gene by PCR using primers that add appropriate restriction sites (e.g., BamHI and XhoI) to the ends.

-

Digest both the PCR product and the pYES2 vector with the corresponding restriction enzymes.

-

Ligate the digested insert into the digested vector.

-

Transform the ligation product into competent E. coli cells for plasmid amplification.

-

Select transformed E. coli on LB agar (B569324) plates containing ampicillin (B1664943) (50-100 µg/mL).

-

Isolate plasmid DNA from positive colonies and confirm the insert by restriction digest and sequencing.

-

3.2.2. Yeast Transformation and Protein Expression

-

Protocol: Yeast Transformation and Expression

-

Transform the confirmed pYES2-desaturase construct into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297) method.[9]

-

Select for transformed yeast on synthetic complete medium lacking uracil (B121893) (SC-U).[10]

-

To induce protein expression, grow a starter culture of the transformed yeast overnight in SC-U medium containing 2% raffinose.[8]

-

Inoculate a larger volume of induction medium (SC-U with 2% galactose and 1% raffinose) with the starter culture to an OD600 of ~0.4.[8]

-

Incubate at 30°C with shaking for 48-72 hours.

-

Optionally, supplement the culture medium with a potential fatty acid substrate (e.g., methyl palmitate) to facilitate the detection of the desaturase product.

-

Functional Characterization by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is used to analyze the fatty acid profile of the transformed yeast cells to determine the function of the expressed desaturase.

3.3.1. Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation

-

Protocol: FAME Preparation

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with distilled water.

-

For direct transesterification, add 1 mL of 2% H2SO4 in methanol (B129727) to the wet cell pellet.[11]

-

Add an internal standard (e.g., heptadecanoic acid) for quantification.

-

Incubate at 90°C for 90 minutes.

-

After cooling, add 1 mL of 0.9% NaCl and 1 mL of hexane (B92381).

-

Vortex vigorously and centrifuge to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.[12]

-

3.3.2. GC-MS Analysis

-

Protocol: GC-MS Analysis

-

Analyze the FAMEs on a GC-MS system equipped with a polar capillary column (e.g., DB-23 or SP-2560).

-

A typical temperature program:

-

Initial temperature of 80°C, hold for 1 min.

-

Ramp to 180°C at 10°C/min.

-

Ramp to 220°C at 5°C/min, hold for 10 min.[13]

-

-

The mass spectrometer is typically operated in electron ionization (EI) mode.

-

Identify the FAMEs by comparing their retention times and mass spectra to those of authentic standards.

-

The position of the double bond can be determined by derivatization of the FAMEs with dimethyl disulfide (DMDS), which forms adducts that produce characteristic fragmentation patterns in the mass spectrometer.

-

In Vivo Functional Validation

To confirm that the characterized desaturase is indeed responsible for pheromone production in the insect, in vivo gene silencing or knockout techniques are employed.

3.4.1. RNA Interference (RNAi)

-

Protocol: RNAi

-

dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) targeting a unique region of the desaturase gene using an in vitro transcription kit (e.g., MEGAscript T7 Transcription Kit).[2][14] A non-homologous dsRNA (e.g., targeting GFP) should be used as a control.

-

Microinjection: Inject the dsRNA (typically 1-2 µg in 0.5-1 µL of injection buffer) into the insect at an appropriate life stage (e.g., late-instar larva or pupa).[15][16]

-

Analysis: After the insect emerges as an adult, extract the pheromone gland and analyze the pheromone components and their quantities by GC-MS. A significant reduction in the expected unsaturated pheromone component compared to the control group indicates the involvement of the targeted desaturase.

-

3.4.2. CRISPR/Cas9 Gene Editing

-

Protocol: CRISPR/Cas9

-

Guide RNA Design: Design one or more single guide RNAs (sgRNAs) targeting a conserved exon of the desaturase gene using online tools.[4][17]

-

Ribonucleoprotein (RNP) Complex Formation: Incubate the synthesized sgRNA with Cas9 protein to form an RNP complex.[18]

-

Embryo Microinjection: Inject the RNP complex into pre-blastoderm insect embryos.[19][20]

-

Screening and Analysis: Rear the injected embryos to adulthood and screen for mutations in the target gene in their offspring. Analyze the pheromone profile of homozygous mutant females to confirm the loss of the specific unsaturated pheromone components.

-

Pheromone Biosynthesis Pathways Involving Desaturases

The following diagrams illustrate common pheromone biosynthesis pathways in moths where desaturase enzymes play a crucial role.

Caption: A common Δ11-desaturase pathway in moths.

Caption: A typical Δ9-desaturase pathway in moths.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the functional characterization of desaturase enzymes.

Table 1: Substrate Specificity and Product Profile of Characterized Desaturases

| Enzyme | Species | Substrate(s) | Product(s) | Reference |

| Δ11-Desaturase | Trichoplusia ni | Palmitoyl-CoA (16:0) | (Z)-11-Hexadecenoyl-CoA | [7] |

| Myristoyl-CoA (14:0) | (Z)-11-Tetradecenoyl-CoA | |||

| Δ9-Desaturase | Mythimna loreyi | Palmitoyl-CoA (16:0) | (Z)-9-Hexadecenoyl-CoA | [21] |

| Stearoyl-CoA (18:0) | (Z)-9-Octadecenoyl-CoA | |||

| Δ5-Desaturase | Ctenopseustis obliquana | Myristoyl-CoA (14:0) | (Z)-5-Tetradecenoyl-CoA | [4] |

| Multifunctional Desaturase | Thaumetopoea pityocampa | Palmitoyl-CoA (16:0) | (Z)-11-Hexadecenoyl-CoA | [2] |

| (Z)-11-Hexadecenoyl-CoA | 11-Hexadecynoyl-CoA | |||

| 11-Hexadecynoyl-CoA | (Z)-13-Hexadecen-11-ynoyl-CoA |

Table 2: Effect of Gene Silencing on Pheromone Component Ratios

| Gene Silenced | Species | Pheromone Component | Fold Change vs. Control | Reference |

| MlorDES2 (Δ11) | Mythimna loreyi | (Z)-11-Hexadecenal | - 5.7 | [21] |

| (Z)-11-Hexadecenyl acetate | - 4.8 | |||

| MlorDES9 (Δ9) | Mythimna loreyi | (Z)-9-Tetradecenyl acetate | - 3.2 | [21] |

| SexiDES5 (Δ11/Δ12) | Spodoptera exigua | (Z,E)-9,12-Tetradecadienyl acetate | Not detected | [1] |

| (Z)-9-Tetradecenyl acetate | Not detected |

Conclusion

The identification and characterization of desaturase enzymes are fundamental to understanding the biochemical basis of insect chemical communication. The integrated approach of gene cloning, heterologous expression, and in vivo functional validation provides a robust framework for elucidating the roles of these critical enzymes. The detailed protocols and compiled data in this guide are intended to facilitate further research in this field, ultimately contributing to the development of innovative and environmentally benign pest management solutions. The continued exploration of desaturase diversity and function will undoubtedly reveal new insights into the evolution of species-specific signaling and provide novel targets for biotechnological applications.

References

- 1. Double-strand RNA (dsRNA) delivery methods in Insects: Diaphorina citri - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dsRNA synthesis | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]

- 3. biocompare.com [biocompare.com]

- 4. sg.idtdna.com [sg.idtdna.com]

- 5. Optimized Protocol for RNA Extraction from Insect Samples Using TRIzol Reagent [protocols.io]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. static.igem.org [static.igem.org]

- 9. med.nyu.edu [med.nyu.edu]

- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 11. Fast and accurate preparation fatty acid methyl esters by microwave-assisted derivatization in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 13. mdpi.com [mdpi.com]

- 14. In Vitro Method for Synthesis of Large-Scale dsRNA Molecule as a Novel Plant Protection Strategy | Springer Nature Experiments [experiments.springernature.com]

- 15. dsRNA Injection and Gene Expression Analysis [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. air.unimi.it [air.unimi.it]

- 20. Microinjection of Antisense Morpholinos, CRISPR/Cas9 RNP, and RNA/DNA into Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Strategies for the production of dsRNA biocontrols as alternatives to chemical pesticides [frontiersin.org]

An In-depth Technical Guide to the Chemical Synthesis of (7Z,9E)-Dodecadienyl Acetate via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of (7Z,9E)-dodecadienyl acetate (B1210297), the primary component of the sex pheromone of the European grapevine moth (Lobesia botrana). The synthesis is centered around the strategic implementation of the Wittig reaction, a cornerstone of alkene synthesis in modern organic chemistry. This document details the underlying chemical principles, experimental methodologies, and data pertinent to the synthesis, characterization, and purification of this biologically significant molecule.

Introduction

(7Z,9E)-Dodecadienyl acetate is a key semiochemical used in integrated pest management strategies for the control of the European grapevine moth, a significant pest in viticulture.[1] The precise stereochemistry of the conjugated diene system is crucial for its biological activity.[2] The Wittig reaction offers a powerful and versatile method for the construction of carbon-carbon double bonds with a high degree of stereocontrol, making it a suitable choice for the synthesis of this pheromone.[3] This guide will focus on a convergent synthesis strategy that utilizes the Wittig reaction to couple two key fragments, leading to the desired (7Z,9E)-diene system.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound points to a Wittig reaction between a C7 phosphonium (B103445) ylide and a C5 aldehyde. Specifically, the target molecule can be disconnected at the C7-C8 double bond, leading to two key synthons: (7-acetoxyheptyl)triphenylphosphonium ylide and (E)-2-pentenal.

Figure 1: Retrosynthetic Analysis

Caption: Retrosynthetic disconnection of the target molecule.

The stereochemistry of the final product is determined by the stereochemistry of the reactants and the conditions of the Wittig reaction. The (E)-configuration of the C9-C10 double bond is pre-installed in the (E)-2-pentenal fragment. The desired (Z)-configuration of the C7-C8 double bond is achieved by employing a non-stabilized ylide under conditions that favor kinetic control, typically salt-free and at low temperatures.[4]

Experimental Protocols

Preparation of (7-Acetoxyheptyl)triphenylphosphonium Bromide (Phosphonium Salt)

The phosphonium salt is a key intermediate and is prepared by the reaction of 7-bromoheptyl acetate with triphenylphosphine (B44618).

Reaction Scheme:

Experimental Procedure:

A mixture of 7-bromoheptyl acetate and a slight molar excess of triphenylphosphine in a suitable solvent such as acetonitrile (B52724) or toluene (B28343) is heated at reflux for an extended period (e.g., 24-48 hours) under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting white precipitate of (7-acetoxyheptyl)triphenylphosphonium bromide is collected by filtration. The solid is then washed with a non-polar solvent like diethyl ether or hexane (B92381) to remove any unreacted starting materials and dried under vacuum.

The Wittig Reaction: Synthesis of this compound

This step involves the generation of the phosphonium ylide in situ, followed by its reaction with (E)-2-pentenal.

Reaction Scheme:

Experimental Procedure:

A suspension of (7-acetoxyheptyl)triphenylphosphonium bromide in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere. A strong, non-nucleophilic base is then added dropwise to generate the ylide. Suitable bases for promoting Z-selectivity include sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). After stirring for a period to ensure complete ylide formation, a solution of (E)-2-pentenal in the same anhydrous solvent is added slowly. The reaction mixture is allowed to warm gradually to room temperature and stirred for several hours or overnight.

Work-up and Purification

The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl). The aqueous layer is extracted several times with a suitable organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4). The solvent is removed under reduced pressure to yield the crude product.

The crude product contains the desired this compound, the by-product triphenylphosphine oxide, and potentially some isomeric impurities, most notably the (7E,9E) isomer. Purification is typically achieved through a combination of techniques:

-

Column Chromatography: Flash column chromatography on silica (B1680970) gel is an effective method for removing the highly polar triphenylphosphine oxide. A non-polar eluent system, such as a gradient of hexane and ethyl acetate, is commonly used.

-

Vacuum Distillation: For larger scale preparations, vacuum distillation can be employed to purify the product.

-

Urea (B33335) Complexation: To further enrich the desired (7Z,9E) isomer and remove the thermodynamically more stable (E,E) isomer, preferential complexation with urea can be utilized.[4] The linear (E,E) isomer forms a crystalline inclusion complex with urea, while the less linear (Z,E) isomer remains in the mother liquor.

Data Presentation

Reactant and Product Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C14H24O2 | 224.34 | 55774-32-8 |

| (7-Acetoxyheptyl)triphenylphosphonium bromide | C27H32BrO2P | 515.42 | 68760-68-9 |

| (E)-2-Pentenal | C5H8O | 84.12 | 1576-87-0 |

| Triphenylphosphine Oxide | C18H15OP | 278.28 | 791-28-6 |

Reaction Conditions and Yields (Representative)

| Reaction Step | Solvent | Base (for Wittig) | Temperature (°C) | Typical Yield (%) |

| Phosphonium Salt Formation | Acetonitrile | N/A | Reflux | >90 |

| Wittig Reaction | THF | NaHMDS | -78 to RT | 60-80 |

| Purification (Overall after Chromatography) | N/A | N/A | N/A | 50-70 |

Note: Yields are representative and can vary based on reaction scale and specific conditions.

Visualization of Workflow and Reaction Pathway

Overall Synthesis Workflow

References

- 1. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9975912B2 - Method for producing (E,Z)-7,9-dodecadienyl-1-acetate - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

Stereoselective synthesis of dodecadienyl acetate isomers

An In-Depth Technical Guide to the Stereoselective Synthesis of Dodecadienyl Acetate (B1210297) Isomers

Introduction

Dodecadienyl acetates are a class of organic compounds that includes several important insect sex pheromones. These molecules are critical for chemical communication in various species, particularly moths, and are therefore of significant interest for applications in integrated pest management (IPM) through strategies like mating disruption.[1][2][3] The biological activity of these pheromones is highly dependent on the specific stereochemistry of their conjugated diene systems. Consequently, the development of synthetic methods that allow for precise control over the geometry (E/Z configuration) of the double bonds is a primary objective for organic chemists in this field.[4][5]

This technical guide provides a comprehensive overview of the core strategies employed in the stereoselective synthesis of various dodecadienyl acetate isomers. It is intended for researchers, scientists, and professionals in drug development and agrochemistry who are engaged in the synthesis of biologically active natural products. The guide details key experimental methodologies, presents quantitative data for comparison, and illustrates logical workflows and reaction pathways.

Core Synthetic Strategies

The construction of the conjugated diene moiety with specific stereochemistry is the central challenge in synthesizing dodecadienyl acetates. The primary methodologies to achieve this include olefination reactions and metal-catalyzed cross-coupling reactions. Each approach offers distinct advantages in terms of stereocontrol, functional group tolerance, and overall efficiency.

Wittig and Horner-Wadsworth-Emmons (HWE) Olefinations

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for forming carbon-carbon double bonds.[4][6] The stereochemical outcome of these reactions can be controlled by modifying the structure of the phosphorus reagent and the reaction conditions.

-

Wittig Reaction: This reaction involves a phosphorus ylide reacting with an aldehyde or ketone.[6] The stereoselectivity is influenced by the stability of the ylide. Non-stabilized ylides (bearing alkyl or hydrogen substituents) typically yield (Z)-alkenes through a kinetically controlled pathway, which is ideal for many lepidopteran pheromones.[4] Stabilized ylides, which contain electron-withdrawing groups, tend to produce (E)-alkenes under thermodynamic control.[4]

-

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction utilizes phosphonate (B1237965) carbanions, which are more nucleophilic than the corresponding Wittig reagents.[7][8] A significant advantage of the HWE reaction is that it predominantly yields (E)-alkenes with high stereoselectivity.[7][9] Furthermore, the water-soluble phosphate (B84403) byproducts are easily removed, simplifying purification.[8] The Still-Gennari modification of the HWE reaction, using phosphonates with electron-withdrawing groups (like trifluoroethyl), allows for the selective synthesis of (Z)-alkenes.[10][11]

The general workflow for these olefination reactions involves the synthesis of two key fragments that are then coupled together.

Caption: General workflow for synthesizing dodecadienyl acetates using Wittig or HWE reactions.

This protocol is adapted from a multi-step synthesis where the key step is the Wittig reaction between an aldehyde and a phosphorus ylide.[12]

-

Preparation of the Phosphonium Salt: A solution of (Z)-1-bromo-2-pentene in acetonitrile (B52724) is treated with triphenylphosphine. The mixture is refluxed for 24 hours. After cooling, the solvent is removed under reduced pressure, and the resulting crude salt is washed with ether and dried to yield (Z)-pent-2-en-1-yl(triphenyl)phosphonium bromide.

-

Ylide Generation and Wittig Reaction: The prepared phosphonium salt is suspended in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon) and cooled to -78 °C. A strong base, such as n-butyllithium (n-BuLi) in hexane, is added dropwise until the characteristic reddish-orange color of the ylide persists. A solution of 7-(tetrahydro-2H-pyran-2-yloxy)heptanal in dry THF is then added slowly at the same temperature. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Deprotection: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is dissolved in a mixture of acetic acid, THF, and water and stirred at 40 °C for several hours to remove the THP protecting group.

-

Acetylation and Purification: After removal of the deprotection solvents, the crude (7E,9Z)-7,9-dodecadien-1-ol is dissolved in pyridine (B92270) and treated with acetic anhydride (B1165640). The mixture is stirred overnight at room temperature. The reaction is quenched with water, and the product is extracted with ether. The organic layer is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. After drying and concentration, the final product, (7E,9Z)-7,9-dodecadien-1-yl acetate, is purified by column chromatography on silica (B1680970) gel.

| Reaction | Isomer | Key Reagents | Yield (%) | Isomeric Purity (%) | Reference |

| Wittig Reaction | (7E,9Z)-7,9-dodecadien-1-yl acetate | 9-Halo-(2E)-nonen-1-al, n-propylidenetriphenylphosphorane | 37.3 (overall) | >95 (E,Z) | [12] |

| HWE Reaction | (E,E)-8,10-dodecadien-1-ol | Triethyl 3-(diethoxyphosphoryl)crotonate, Octanal | ~60-70 | >98 (E,E) | [13] |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide powerful and versatile methods for constructing conjugated diene systems with high stereoselectivity. Key examples include the Suzuki-Miyaura and Sonogashira couplings.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate.[14] It is highly effective for forming C(sp²)-C(sp²) bonds. The stereochemistry of the reactants is typically retained in the product, making it an excellent choice for stereoselective diene synthesis.[15][16] For instance, coupling a stereodefined alkenylborane with a stereodefined vinyl halide in the presence of a palladium catalyst and a base can produce a conjugated diene with predictable stereochemistry.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Sonogashira Coupling: This reaction couples a terminal alkyne with a vinyl or aryl halide, catalyzed by palladium and a copper co-catalyst.[17][18] This method is used to create a conjugated enyne, which is then stereoselectively reduced to form the desired diene.[19][20] Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for the syn-hydrogenation of the alkyne to a (Z)-alkene. Reduction with a dissolving metal, like sodium in liquid ammonia, typically yields an (E)-alkene. This two-step sequence provides excellent control over the geometry of one of the double bonds.

This protocol is based on a strategy involving a palladium-catalyzed cross-coupling followed by stereoselective reduction.[21]

-

Cross-Coupling Reaction: (E)-8-(2-Tetrahydropyranyloxy)-1-octenyldisiamylborane is prepared in situ by hydroboration of the corresponding terminal alkene. This alkenylborane is then coupled with 1-bromo-1-butyne in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an aqueous base (e.g., sodium hydroxide) in THF. The reaction is typically stirred at room temperature for several hours.

-

Acetylation: The crude product from the coupling reaction, containing the conjugated enyne with a THP-protected alcohol, is directly acetylated. The THP group is first removed under acidic conditions (e.g., p-toluenesulfonic acid in methanol). The resulting alcohol is then acetylated using acetic anhydride and pyridine.

-

Stereoselective Reduction: The purified (E)-enynyl acetate is dissolved in a suitable solvent (e.g., hexane) and subjected to reduction. For the synthesis of the (Z)-double bond, the enyne is hydrogenated over Lindlar's catalyst at room temperature under a hydrogen atmosphere. The reaction progress is monitored by gas chromatography (GC) to prevent over-reduction.

-

Purification: After filtration of the catalyst, the solvent is removed, and the final product, (7E,9Z)-7,9-dodecadien-1-yl acetate, is purified by column chromatography. High-purity material may be obtained by chromatography on silica gel impregnated with silver nitrate, which separates isomers based on the degree and geometry of unsaturation.

| Reaction | Isomer | Key Reagents | Yield (%) | Isomeric Purity (%) | Reference |

| Pd-Catalyzed Coupling/Reduction | (7E,9Z)-7,9-dodecadien-1-yl acetate | (E)-alkenylborane, 1-bromo-1-butyne, Lindlar's catalyst | 21.6 (overall) | >98 | [21] |

| Suzuki-Miyaura Coupling | Trisubstituted Conjugated Dienes | 1,1-Dibromoalkene, Alkenyltrifluoroborate, Alkyltrifluoroborate | 85 | >99 (stereoselective) | [22][16] |

Comparative Analysis and Selection of Strategy

The choice of synthetic strategy depends on the target isomer, the availability of starting materials, and the desired scale of the synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 3. basf.com [basf.com]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. youtube.com [youtube.com]

- 12. Efficient Preparation of (7E,9Z)- 7,9-Dodecadienyl Acetate, Sex Pheromone of the European Grapevine Moth (Lobesia botrana) | Semantic Scholar [semanticscholar.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C3QO00086A [pubs.rsc.org]

- 20. Sonogashira coupling in natural product synthesis - East China Normal University [pure.ecnu.edu.cn]

- 21. Dienic sex pheromones. Stereoselective syntheses of (7E,9Z)-7,9-dodecadien-1-yl acetate, (E)-9,11-dodecadien-1-yl acetate, and (9Z,11E)-9,11-tetradecadien-1-yl acetate by palladium-catalyzed reactions [arpi.unipi.it]

- 22. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Palladium-Catalyzed Synthesis of Conjugated Diene Pheromones

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of palladium-catalyzed cross-coupling reactions for the stereoselective synthesis of conjugated diene insect pheromones. These compounds, characterized by a (E,Z), (Z,E), (E,E), or (Z,Z)-1,3-diene system, are crucial for the development of sustainable pest management strategies. Palladium catalysis offers a powerful and versatile tool for the efficient construction of these structurally diverse molecules with high stereocontrol.

This document details the core methodologies, including the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. For each method, a detailed reaction mechanism, a generalized experimental protocol, and a summary of reported synthetic applications with quantitative data are provided.

Core Methodologies in Palladium-Catalyzed Diene Synthesis

The construction of the conjugated diene backbone of insect pheromones can be efficiently achieved through several palladium-catalyzed cross-coupling reactions. The choice of method often depends on the desired stereochemistry of the diene and the availability of starting materials. The most prominent methods include the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling followed by stereoselective reduction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. For the synthesis of conjugated dienes, this typically involves the coupling of a vinylboronic acid or ester with a vinyl halide.[1] This method is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.[2]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized procedure for the palladium-catalyzed Suzuki-Miyaura coupling to synthesize a conjugated diene.

-

Materials:

-

Vinyl halide (1.0 equiv)

-

Vinylboronic acid or ester (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

-

Anhydrous solvent (e.g., THF, DME, toluene, dioxane)

-

-

Procedure:

-

To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the vinyl halide, vinylboronic acid or ester, and the base.

-

Add the anhydrous solvent, followed by the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate (B1210297), diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired conjugated diene.

-

Table 1: Examples of Conjugated Diene Pheromones Synthesized via Suzuki-Miyaura Coupling

| Pheromone Name | Structure | Reactants | Catalyst | Base | Solvent | Yield (%) | Stereoselectivity |

| Codling Moth Pheromone ((E,E)-8,10-Dodecadien-1-ol) | (E,E)-diene | (E)-9-Iodo-1-(2-tetrahydropyranyloxy)-8-nonene + Potassium (E)-1-propenyl trifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | 49-95 | >98% E,E |

| Legume Pod Borer Pheromone ((E,E)-10,12-Hexadecadienal) | (E,E)-diene | (E)-1-Iodo-1-dodecene + (E)-1-Propenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Good | High E,E |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst.[5] For conjugated diene synthesis, a vinyl halide is coupled with a terminal alkene. A key feature of the Heck reaction is its typical trans-selectivity in the product alkene.[6]

Catalytic Cycle of the Heck Reaction

The catalytic cycle of the Heck reaction proceeds through oxidative addition, migratory insertion, β-hydride elimination, and regeneration of the Pd(0) catalyst.[7][8]

Figure 2: Catalytic cycle of the Heck reaction.

General Experimental Protocol for Heck Reaction

The following is a generalized procedure for the palladium-catalyzed Heck reaction to synthesize a conjugated diene.

-

Materials:

-

Vinyl halide (1.0 equiv)

-

Alkene (1.1-2.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)

-

Ligand (e.g., PPh₃, P(o-tolyl)₃, if required)

-

Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.1-2.0 equiv)

-

Solvent (e.g., DMF, NMP, acetonitrile)

-

-

Procedure:

-

In a reaction vessel, dissolve the vinyl halide, alkene, base, and ligand (if used) in the solvent.

-

Add the palladium catalyst to the mixture.

-

Heat the reaction to the specified temperature (typically 80-140 °C) under an inert atmosphere.

-

Stir the reaction mixture for the designated time (typically 4-48 hours), monitoring its progress by TLC or GC.

-

After completion, cool the mixture and filter off any solids.

-

Dilute the filtrate with water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the conjugated diene.

-

Table 2: Examples of Conjugated Diene Pheromones Synthesized via Heck Reaction

| Pheromone Name | Structure | Reactants | Catalyst | Base | Solvent | Yield (%) | Stereoselectivity |

| (7E,9Z)-Dodecadien-1-yl acetate (Lobesia botrana) | (E,Z)-diene | (Z)-1-Bromo-1-butene + 8-Acetoxyoct-1-ene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | Acetonitrile | 65 | 95% E,Z |

| (E)-9,11-Dodecadien-1-yl acetate (Diparopsis castanea) | (E,E)-diene | (E)-1-Bromo-1-decene + Ethylene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 78 | >98% E,E |

Sonogashira Coupling and Subsequent Reduction

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[9] This reaction is highly effective for the synthesis of conjugated enynes, which can then be stereoselectively reduced to the corresponding (E,Z)- or (Z,Z)-dienes. This two-step approach provides excellent control over the geometry of the Z-double bond.

Catalytic Cycle of the Sonogashira Coupling

The Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for copper.[10][11]

References

- 1. diva-portal.org [diva-portal.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Heck Reaction [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

The Olfactory Mechanism of (7Z,9E)-Dodecadienyl Acetate in Insect Olfaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7Z,9E)-Dodecadienyl acetate (B1210297) is the primary component of the sex pheromone of the European grapevine moth, Lobesia botrana, a significant pest in viticulture.[1] Understanding the intricate mechanism by which this semiochemical is detected and processed by the insect's olfactory system is paramount for the development of novel and effective pest management strategies. This technical guide provides an in-depth exploration of the current understanding of the mechanism of action of (7Z,9E)-dodecadienyl acetate on insect olfaction, with a specific focus on Lobesia botrana. It covers the molecular components of pheromone reception, the signal transduction cascade, and the physiological and behavioral responses elicited. Detailed experimental protocols for key research techniques are provided, along with a quantitative summary of electrophysiological data and visualizations of the critical pathways and workflows.

Introduction: The Molecular Landscape of Pheromone Perception

The detection of this compound by male Lobesia botrana is a highly specific process initiated in the antennae. The antennae are adorned with specialized sensory hairs called sensilla, which house the olfactory sensory neurons (OSNs) responsible for detecting volatile chemical cues.[1] The initial steps of pheromone detection involve a sophisticated interplay of several key protein families.

A transcriptome analysis of Lobesia botrana antennae has revealed a diverse repertoire of putative olfactory proteins, including 61 odorant receptors (ORs) and 35 odorant-binding proteins (OBPs).[1][2] While the specific OR and OBP that bind this compound have not yet been definitively identified through functional characterization, their general roles in pheromone perception are well-established in insects.

Odorant-Binding Proteins (OBPs): These small, soluble proteins are abundant in the sensillar lymph that bathes the dendrites of OSNs. OBPs are thought to play a crucial role in capturing hydrophobic pheromone molecules like this compound from the air and transporting them across the aqueous lymph to the membrane-bound odorant receptors.[1] This transport function is critical for concentrating the pheromone at the receptor site and protecting it from degradation by enzymes in the sensillar lymph.

Odorant Receptors (ORs): Insect ORs are a unique class of ligand-gated ion channels, typically forming a heterodimeric complex composed of a highly conserved co-receptor (Orco) and a variable, ligand-binding OR subunit.[3] It is the specific OR subunit that determines the sensitivity and selectivity of the neuron to particular odorants, such as this compound. Upon binding of the pheromone, the OR-Orco complex undergoes a conformational change, leading to the opening of a non-selective cation channel and the depolarization of the OSN.

The Signaling Cascade: From Pheromone Binding to Neuronal Firing

The binding of this compound to its specific OR on the dendritic membrane of an OSN initiates a rapid signal transduction cascade, converting the chemical signal into an electrical one.

dot

Caption: Proposed signaling pathway for this compound perception in an insect OSN.

The current model for insect olfactory signal transduction suggests the following steps:

-

This compound enters the sensillum through pores in the cuticle.

-

In the sensillar lymph, it binds to an Odorant-Binding Protein (OBP) .

-

The Pheromone-OBP complex transports the pheromone to the dendritic membrane of the OSN.

-

The pheromone is released from the OBP and binds to a specific Odorant Receptor (OR) .

-

This binding activates the OR-Orco complex, causing the integral ion channel to open.

-

The influx of cations (primarily Na⁺ and Ca²⁺) leads to depolarization of the neuronal membrane.

-

If the depolarization reaches the threshold, an action potential is generated.

-

The action potential propagates along the axon of the OSN to the antennal lobe of the insect brain for further processing.

Physiological and Behavioral Responses

The activation of specific OSNs by this compound leads to measurable physiological responses at the periphery and ultimately elicits a characteristic behavioral response in the male moth.

Electrophysiological Responses

Single Sensillum Recording (SSR) is a powerful technique used to measure the activity of individual OSNs. Studies on Lobesia botrana have demonstrated that specific OSNs housed in sensilla trichodea on the male antennae are highly sensitive and narrowly tuned to this compound.[3]

| Compound | Dose (µg) | Mean Spike Frequency (spikes/s) ± SE |

| This compound | 10 | 105.6 ± 8.2 |

| (7E,9E)-Dodecadienyl acetate | 10 | 5.4 ± 1.1 |

| (7Z,9Z)-Dodecadienyl acetate | 10 | 12.3 ± 2.5 |

| (7E,9Z)-Dodecadien-1-ol | 10 | 8.7 ± 1.9 |

| (Z)-9-Dodecenyl acetate | 10 | 6.1 ± 1.3 |

| Hexane (Control) | - | 2.5 ± 0.8 |

Table 1: Representative Single Sensillum Recording data showing the response of a pheromone-specific OSN in Lobesia botrana to this compound and related compounds. Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[3]

The data clearly indicate a strong and specific response to the naturally occurring (7Z,9E) isomer, highlighting the remarkable selectivity of the olfactory system.

Behavioral Responses

The ultimate output of the olfactory processing of this compound is a behavioral response. In male Lobesia botrana, detection of the pheromone plume triggers a stereotyped sequence of behaviors, including:

-

Activation and taking flight.

-

Upwind flight (anemotaxis) towards the pheromone source.

-

Casting and zig-zagging flight to maintain contact with the pheromone plume.

-

Landing and courtship behavior upon reaching the source (the female).

Wind tunnel bioassays are commonly used to quantify these behaviors.

| Pheromone Blend | % Males Taking Flight | % Males Flying Upwind >50cm | % Source Contact |

| This compound (10 ng) | 85% | 72% | 65% |

| This compound + (7E,9Z)-Dodecadien-1-ol (10:1) | 92% | 85% | 78% |

| Air (Control) | 10% | <5% | 0% |

Table 2: Representative wind tunnel bioassay data for Lobesia botrana males in response to this compound. Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[4][5]

These studies demonstrate that while this compound is the primary attractant, minor pheromone components can act synergistically to enhance the behavioral response.[4]

Experimental Protocols

Single Sensillum Recording (SSR)

This technique allows for the direct measurement of action potentials from individual olfactory sensory neurons.

dot

Caption: A generalized workflow for a Single Sensillum Recording (SSR) experiment.

Methodology:

-

Insect Preparation: An adult male Lobesia botrana is anesthetized, typically by cooling. The moth is then mounted on a microscope slide or a custom holder using wax or double-sided tape. The antennae are carefully positioned and immobilized to allow access to the sensilla.[3]

-

Electrode Placement: A sharp, saline-filled glass capillary or tungsten electrode (recording electrode) is positioned over a sensillum trichodeum using a micromanipulator. A second electrode (reference electrode) is inserted into a different part of the insect's body, often the eye.[3]

-

Recording: The recording electrode is advanced to pierce the cuticle of the sensillum and make contact with the sensillar lymph, allowing for the recording of extracellular nerve impulses.

-

Odorant Stimulation: A continuous stream of charcoal-filtered and humidified air is delivered to the antenna. A pulse of air containing a known concentration of this compound (dissolved in a solvent like hexane) is injected into the airstream.

-

Data Analysis: The electrical signals are amplified, filtered, and recorded. The number of action potentials (spikes) in a defined period before and after the stimulus is counted to determine the neuron's response.

Calcium Imaging of the Antennal Lobe

This technique allows for the visualization of neural activity in the primary olfactory processing center of the brain, the antennal lobe.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of the grapevine moth Lobesia botrana antennal transcriptome and expression of odorant-binding and chemosensory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Narrow tuning and sensitivity of the pheromone-specific olfactory neuron in male European grapevine moth (Lobesia botrana) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ovid.com [ovid.com]

A Technical Guide to the Characterization of Pheromone Gland Components in Grapevine Moths

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and findings related to the characterization of sex pheromone components in key grapevine moth species, primarily the European grapevine moth, Lobesia botrana, and the European grape berry moth, Eupoecilia ambiguella. It covers the chemical composition of the pheromone glands, detailed experimental protocols for their analysis, and the biosynthetic pathways involved in their production.

Pheromone Gland Composition in Grapevine Moths

The sex pheromones of grapevine moths are complex blends of volatile compounds, primarily fatty acid derivatives, which are produced in the female's abdominal pheromone gland. These blends are highly specific and are used to attract males for mating.

Lobesia botrana (European Grapevine Moth)

The pheromone blend of L. botrana has been extensively studied. The primary component, (E,Z)-7,9-dodecadienyl acetate (B1210297) (E7,Z9-12:OAc), was identified in the 1970s.[1][2] Subsequent research has revealed a number of minor and synergistic compounds that enhance the blend's attractiveness to males. Female sex pheromone glands of L. botrana contain approximately 0.7 ng of the main component, E7,Z9-12Ac.[3]

Table 1: Pheromone Gland Components Identified in Lobesia botrana

| Component Name | Abbreviation | Role/Significance |

|---|---|---|

| (E,Z)-7,9-Dodecadienyl Acetate | E7,Z9-12:OAc | Major Component[1][2] |

| (E,Z)-7,9-Dodecadien-1-ol | E7,Z9-12:OH | Minor Component, Synergist[1][2][4] |

| (Z)-9-Dodecenyl Acetate | Z9-12:OAc | Minor Component, Synergist[1][2][4] |

| (E)-7-Dodecenyl Acetate | E7-12:Ac | Synergist[3][5] |

| (E)-9-Dodecenyl Acetate | E9-12:Ac | Synergist[6] |

| 11-Dodecenyl Acetate | 11-12:Ac | Synergist[6] |

| (E,E)-7,9,11-Dodecatrienyl Acetate | E7,E9,11-12:Ac | Identified in Gland[5][7] |

| (Z,E)-7,9,11-Dodecatrienyl Acetate | Z7,E9,11-12:Ac | Synergist[5][7] |

An optimal synthetic blend for attracting males was found to be a five-component mixture of E7,Z9–12:Ac, E7,Z9–12:OH, Z9–12:Ac, (E)-9-dodecenyl acetate, and 11-dodecenyl acetate.[6][8]

Eupoecilia ambiguella (European Grape Berry Moth)

The pheromone blend of E. ambiguella is distinct from that of L. botrana. Nine different acetates and alcohols have been isolated from its pheromone glands, with (Z)-9-dodecenyl acetate being the main active component.[9] This compound is essential for attracting males and highly stimulates their antennal sensilla in electroantennography tests.[9]

Table 2: Key Pheromone Gland Components Identified in Eupoecilia ambiguella

| Component Name | Abbreviation | Role/Significance |

|---|---|---|

| (Z)-9-Dodecenyl Acetate | Z9-12:OAc | Major Component[9][10] |

| Dodecyl Acetate | 12:OAc | Identified in Gland |

| (Z)-9-Dodecen-1-ol | Z9-12:OH | Identified in Gland |

Experimental Protocols

The characterization of pheromone components relies on a series of precise analytical techniques. The following protocols are synthesized from established methodologies for moth pheromone analysis.[11]

Pheromone Gland Extraction

This protocol details the excision of the pheromone gland and extraction of its chemical components.

-

Insect Preparation : Use 2- to 3-day-old virgin female moths. The extraction should be performed during the scotophase (dark period), typically 1-2 hours into calling behavior, when pheromone titer is highest.[1][3]

-

Gland Excision : Anesthetize the moth (e.g., with CO2 or chilling). Under a stereomicroscope, carefully excise the abdominal tip containing the pheromone gland using micro-scissors.

-

Solvent Extraction : Immediately place the excised gland(s) into a glass vial insert containing a small volume (e.g., 20 µL) of high-purity n-heptane or hexane.[1][7]

-

Extraction Period : Allow the extraction to proceed for 30 minutes to 1 hour at room temperature.[1]

-

Sample Storage : Transfer the solvent, which now contains the pheromone components, to a clean vial. The extract can be stored at low temperatures (-20°C) until analysis to prevent degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for separating and identifying the chemical structures of the extracted components.[11]

-

Instrumentation : Utilize a gas chromatograph coupled to a mass selective detector.

-

Column Selection : A polar column (e.g., HP-INNOWax, 30 m x 0.25 mm, 0.25 µm film thickness) is often used for separating these types of compounds.[1][12] A non-polar column (e.g., HP-5MS) can also be used for confirmation.[1][12]

-

Injection : Configure the injector in splitless mode at 250°C to maximize the transfer of analytes to the column.[1][12]

-

Carrier Gas : Use Helium as the carrier gas with an average velocity of approximately 33 cm/sec.[1][12]

-

Oven Temperature Program : A typical temperature program for pheromone analysis is as follows:

-

Mass Spectrometry : Operate the mass spectrometer in full scan mode (e.g., mass range 30–400 m/z) to acquire mass spectra for each separated compound.[13] For enhanced sensitivity and confirmation of known compounds, Selected Ion Monitoring (SIM) mode can be used.[1][12]

-

Identification : Compare the retention times and mass spectra of the unknown peaks with those of authentic synthetic standards for positive identification.

Electroantennography (EAG) Bioassay

EAG is used to measure the electrical response of a male moth's antenna to volatile compounds, thereby identifying which components in the gland extract are biologically active.

-

Antenna Preparation : Anesthetize a male moth and excise one of its antennae at the base.

-

Electrode Placement : Mount the excised antenna between two electrodes using conductive gel.[14] The base of the antenna is connected to the reference electrode and the distal tip is connected to the recording electrode (or the tip is cut and the electrode is brought into contact with the exposed hemolymph).

-

Airflow : Deliver a continuous stream of humidified, charcoal-filtered air over the antenna preparation.

-

Stimulus Delivery : A puff of air carrying the volatile stimulus (either from a GC effluent via GC-EAD or a loaded filter paper) is injected into the main airflow and directed at the antenna. Use a solvent blank as a negative control and a known active compound as a positive control.[15]

-

Signal Acquisition : The potential difference between the electrodes is amplified and recorded. A negative voltage deflection (depolarization) upon stimulation indicates an antennal response.[16]

-

Coupled GC-EAD : For separating active compounds in a complex mixture, the effluent from the GC column is split. One portion goes to the standard detector (e.g., FID), and the other is directed over the EAG preparation. This allows for the simultaneous recording of the chemical profile and the antenna's response, pinpointing the exact retention times of biologically active compounds.[11]

Visualizing Workflows and Pathways

Experimental Workflow for Pheromone Characterization

The overall process for identifying and characterizing pheromone components follows a logical progression from biological sample collection to chemical analysis and bioassays.

Biosynthesis of (E,Z)-7,9-Dodecadienyl Acetate in L. botrana

The major pheromone component in L. botrana is synthesized from a common fatty acid precursor through a series of enzymatic modifications, including desaturation, chain-shortening, reduction, and acetylation.[1][12][17]

References

- 1. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. New pheromone components of the grapevine moth Lobesia botrana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. caps.ceris.purdue.edu [caps.ceris.purdue.edu]

- 9. usiena-air.unisi.it [usiena-air.unisi.it]

- 10. Mating still disrupted: Future elevated CO 2 concentrations are likely to not interfere with Lobesia botrana and Eupoecilia ambiguella mating disruption in vineyards in the near future | OENO One [oeno-one.eu]

- 11. Female moth pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iaeng.org [iaeng.org]

- 17. portal.research.lu.se [portal.research.lu.se]

An In-depth Technical Guide to the Discovery of Minor Pheromone Components in the European Grapevine Moth, Lobesia botrana

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the identification, quantification, and behavioral significance of minor sex pheromone components in the European grapevine moth, Lobesia botrana. It details the experimental methodologies pivotal to these discoveries and presents the biosynthetic pathway of the primary pheromone component.

Introduction

The European grapevine moth, Lobesia botrana, is a significant pest in viticulture, causing substantial economic damage to grape crops.[1][2] Control strategies for this pest have increasingly focused on environmentally benign methods such as mating disruption, which relies on the use of synthetic sex pheromones. The female-produced sex pheromone is a complex blend of compounds. While a single major component often dominates the blend, a suite of minor components plays a crucial role in enhancing the signal's specificity and attractiveness to conspecific males. Understanding the full composition of the pheromone blend, including these minor constituents, is paramount for developing highly effective and species-specific pest management tools.

The primary sex pheromone component of L. botrana was identified as (E,Z)-7,9-dodecadienyl acetate (B1210297) (E7,Z9-12:OAc).[3][4][5] Subsequent research has revealed several other compounds in the pheromone gland that act as synergists, significantly increasing the attraction of males.[1][2] This guide consolidates the findings on these minor components, presenting the quantitative data, detailing the experimental protocols used for their discovery, and visualizing the key processes involved.

Pheromone Composition: Major and Minor Components

The sex pheromone of L. botrana is not a single molecule but a precise blend of several compounds. The following tables summarize the identified components and their relative abundance or behaviorally active ratios as reported in various studies.

Table 1: Pheromone Components Identified in Female Gland Extracts of Lobesia botrana

| Component | Abbreviation | Reference(s) |

| (E,Z)-7,9-dodecadienyl acetate | E7,Z9-12:OAc | [1][3] |